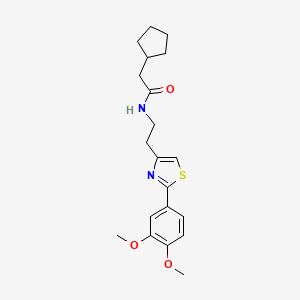

![molecular formula C22H14FNO2 B2675699 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione CAS No. 906637-92-1](/img/structure/B2675699.png)

2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of indane-1,3-dione derivatives, which includes 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione, involves various chemical reactions . For instance, a series of diorganotin(IV) complexes [R2SnLCl] was synthesized by the reaction of 2-(3-methylbutanoyl)-1H-indene-1,3(2H)-dione and 4-substituted anilines .Molecular Structure Analysis

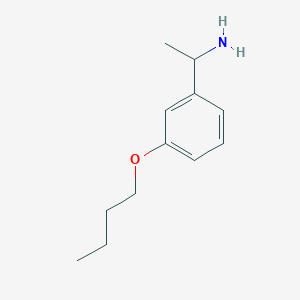

The molecular structure of 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione is characterized by its molecular formula C22H14FNO2. The molecule is composed of a fluorophenyl group, a phenylcarbonimidoyl group, and an indene-1,3-dione group.Chemical Reactions Analysis

Indane-1,3-dione, a core structure in 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione, is a versatile building block used in numerous applications. It undergoes various chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione can be inferred from its molecular structure and its reactivity. It has a high chemical reactivity and kinetic instability, which are rationalized based on its high E HOMO, A, σ, ΔN, ΔE back-donation, and low ΔE gap, E LUMO, I and η .Aplicaciones Científicas De Investigación

Optical Materials and Non-linear Optics

Research on arylmethylene-1,3-indandione derivatives, a class structurally related to "2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione," has demonstrated their potential as molecular glasses with significant third-order non-linear optical properties. These properties are crucial for the development of optical materials that can be used in applications like optical limiters, switches, and modulators (G. Seniutinas et al., 2012).

Organic Electronics and Semiconductor Materials

The exploration of indeno[1,2-b]fluorene derivatives has revealed their suitability as organic semiconductors, with a focus on their application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These findings highlight the compound's role in the development of materials with optimized electronic properties for efficient charge transport and high performance in electronic devices (Conerd K Frederickson et al., 2017).

Photophysical Properties and Solid-State Fluorescence

Indene-1,3-dionemethylene derivatives, related to the chemical structure , have been synthesized to exhibit aggregation-induced emission enhancement (AIEE) and mechanofluorochromic properties. These compounds can undergo reversible fluorescence changes when subjected to external stimuli such as grinding, annealing, and solvent fuming. Such properties are significant for the development of responsive fluorescent materials for sensing, imaging, and data storage applications (Yanze Liu et al., 2016).

Polymer Solar Cells

The use of indene-C60 bisadduct as an electron-cascade acceptor in polymer solar cells has been reported to improve power conversion efficiency. This application underscores the potential of derivatives of "2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione" in enhancing the performance of renewable energy technologies (Pei Cheng et al., 2014).

Propiedades

IUPAC Name |

2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FNO2/c23-15-10-12-16(13-11-15)24-20(14-6-2-1-3-7-14)19-21(25)17-8-4-5-9-18(17)22(19)26/h1-13,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENDWHCBHFUQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)F)C3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675619.png)

![2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2675625.png)

![4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2675626.png)

![3-Bromo-2-methylpyrazolo[1,5-b]pyridazine](/img/structure/B2675628.png)

![Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2675634.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2675637.png)